molecular formula C19H26N2O3S B272377 3-isopropyl-4-(pentyloxy)-N-(3-pyridinyl)benzenesulfonamide

3-isopropyl-4-(pentyloxy)-N-(3-pyridinyl)benzenesulfonamide

Cat. No. B272377
M. Wt: 362.5 g/mol
InChI Key: JDIFWFPVHHMQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-4-(pentyloxy)-N-(3-pyridinyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as compound X in the scientific literature. The purpose of

Mechanism of Action

The mechanism of action of compound X involves its selective inhibition of a specific enzyme in the body. This enzyme plays a critical role in various biological processes, including cell growth and inflammation. By selectively inhibiting this enzyme, compound X has the potential to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X have been extensively studied in vitro and in vivo. In vitro studies have shown that compound X selectively inhibits the target enzyme with high potency and specificity. In vivo studies have shown that compound X has anti-inflammatory and anti-tumor effects, which make it a promising therapeutic agent for the treatment of these diseases.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its high potency and specificity for the target enzyme. This makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, compound X has been shown to have low toxicity, which makes it a safer alternative to other compounds that have been used in similar studies.
One limitation of using compound X in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the synthesis of compound X can be challenging and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on compound X. One area of interest is the development of more efficient and scalable synthesis methods for the compound. This would increase its availability for research purposes and potential therapeutic applications.
Another future direction is the study of compound X in combination with other therapeutic agents. This could potentially enhance its anti-tumor and anti-inflammatory effects and provide new treatment options for these diseases.
Finally, the role of compound X in other biological processes beyond its inhibition of the target enzyme should be explored. This could provide new insights into the potential therapeutic applications of the compound and its mechanism of action.
Conclusion
In conclusion, 3-isopropyl-4-(pentyloxy)-N-(3-pyridinyl)benzenesulfonamide, or compound X, is a valuable tool compound for scientific research. Its selective inhibition of a specific enzyme in the body makes it a promising therapeutic agent for the treatment of certain diseases, such as cancer and inflammation. While there are limitations to its use in lab experiments, the future directions for research on compound X are promising and could lead to new insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of compound X involves several steps, including the reaction of 3-nitrobenzenesulfonamide with isopropylmagnesium bromide, followed by the reaction with 3-pyridinecarboxaldehyde and pentyloxymagnesium bromide. The resulting compound is then purified using column chromatography. The synthesis of compound X has been extensively studied and optimized for maximum yield and purity.

Scientific Research Applications

Compound X has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit a specific enzyme in the body, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, compound X has been shown to have potential therapeutic applications in the treatment of certain diseases, such as cancer and inflammation.

properties

Product Name

3-isopropyl-4-(pentyloxy)-N-(3-pyridinyl)benzenesulfonamide

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

4-pentoxy-3-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C19H26N2O3S/c1-4-5-6-12-24-19-10-9-17(13-18(19)15(2)3)25(22,23)21-16-8-7-11-20-14-16/h7-11,13-15,21H,4-6,12H2,1-3H3

InChI Key

JDIFWFPVHHMQFE-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)C

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(C)C

Origin of Product

United States

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